(2S)-OMPT, chemically known as (S)-1-oleoyl-2-O-methyl-glyceryl-3-phosphothionate, is a synthetic analog of lysophosphatidic acid (LPA). [, , , , , ] LPA is a naturally occurring lysophospholipid that acts as a signaling molecule by activating G protein-coupled receptors (GPCRs) known as LPA receptors (LPARs). [, , ] (2S)-OMPT exhibits higher specificity for the LPA3 receptor subtype compared to other LPARs. [, , ] Due to its metabolic stability and LPA3 receptor selectivity, (2S)-OMPT serves as a valuable tool in investigating the biological functions of LPA3 and its associated signaling pathways. [, , , , ]
(S)-OMPT is classified as a phospholipid and a chiral building block. It is primarily used in the synthesis of complex organic molecules and as a signaling molecule that activates G protein-coupled receptors, specifically the lysophosphatidic acid receptor 3 subtype.
The synthesis of (S)-OMPT involves several methods, with asymmetric reduction being a prominent technique. One common approach utilizes carbonyl reductase from Lactobacillus fermentum to catalyze the reduction of 2-chloro-β-ketoester, yielding (S)-OMPT.
The molecular structure of (S)-OMPT can be described as follows:
(S)-OMPT participates in various chemical reactions, including:
The oxidation and reduction reactions can yield various products such as ketones, aldehydes, or alcohols depending on the specific reagents used.
(S)-OMPT acts primarily as an agonist for lysophosphatidic acid receptor 3. Upon binding to this receptor, it initiates several intracellular signaling pathways:
These actions influence various cellular processes including migration, differentiation, and survival.
(S)-OMPT has diverse applications across several scientific domains:
OmpT, an outer membrane protease in Escherichia coli, functions as a critical virulence factor by hydrolyzing host defense peptides and mediating nutrient uptake. It adopts a 10-stranded β-barrel fold with extracellular loops forming a catalytic groove. Key residues—Asp83, Asp85, Asp210, and His212—create a negatively charged active site that preferentially cleaves dibasic sequences (e.g., Arg-Arg) in substrates [1] [7]. This proteolytic activity compromises antimicrobial peptides (AMPs), undermining innate immunity and promoting bacterial survival [4].
Molecular dynamics simulations reveal that substrate recognition involves dynamic salt bridges and hydrogen bonding. For instance, the Arg301 side chain of substrate ARRA forms stable salt bridges with Asp97 (distance: 4.3–5.0 Å) and Asp85, facilitating precise positioning for nucleophilic attack by a catalytic water molecule [7]. Such interactions enable OmpT to support bacterial resilience in hostile environments, including acidic pH and oxidative stress [4].
Table 1: Key Functional Residues in OmpT Active Site
Residue | Role | Interaction with Substrate |
---|---|---|
Asp85 | Electrostatic recognition | Salt bridge with Arg301 (4.5 Å) |
Asp97 | Substrate anchoring | Salt bridge with Arg301 (4.3 Å) |
His212 | Catalytic dyad component | Hydrogen bonds with catalytic water |
Asp210 | Stabilizes His212 | Ionic pairing |
OmpT orthologs in Salmonella (PgtE) and Yersinia (Pla) exhibit analogous mechanisms, highlighting evolutionary conservation. Pla, for example, utilizes Glu29 and Asp204 to bind plasminogen, accelerating tissue invasion [7]. Consequently, OmpT inhibition disrupts biofilm formation, motility, and virulence—making it a compelling antimicrobial target [1] [4].
Triethylammonium salts serve as counterions that enhance the stability of anionic ligands like OMPT through electrostatic and hydrophobic interactions. The triethylammonium ion ([HN(CH₂CH₃)₃]⁺) engages in salt bridges with carboxylate groups (e.g., Asp/Glu residues), which are 20–50% stronger than typical hydrogen bonds due to combined Coulombic attraction and proton transfer [5] [9]. This interaction minimizes competitive water displacement, increasing binding affinity by 1.3–3.0 kcal/mol compared to neutral analogs [5].
Hydrogen-bond pairing further dictates efficacy: Strong donor/strong acceptor pairs (e.g., ammonium-carboxylate) resist aqueous interference, whereas mismatched pairs weaken binding. Computational studies show that replacing ammonium with methylene in inhibitors like DDD85646 reduces potency >1,000-fold by disrupting salt bridges [9]. For (S)-OMPT, triethylammonium masks the phosphate group’s charge, improving membrane permeability while enabling ionic clamping at the OmpT active site [5].
Table 2: Impact of Triethylammonium on Protein-Ligand Interactions
Interaction Type | Energy Contribution (kcal/mol) | Role in Stabilization |
---|---|---|
Salt bridge | -3.0 to -5.0 | Shields charged groups from solvent |
Hydrophobic packing | -0.5 to -1.5 | Reduces desolvation penalty |
Van der Waals | -0.3 to -1.0 | Enhances shape complementarity |
Ion-mobility mass spectrometry confirms that triethylammonium ions elevate complex rigidity, reducing unfolding during gas-phase analysis. This "molecular clip" effect stabilizes protein conformations, as evidenced in N-myristoyltransferase inhibitors [9].
The (S)-configuration in OMPT derivatives dictates enantioselective recognition by bacterial proteases. Assigning absolute configuration follows Cahn-Ingold-Prelog (CIP) rules: Prioritize substituents by atomic number, orient the lowest-priority group away, and trace 1→2→3. Clockwise motion denotes (R); counterclockwise denotes (S) [3] [6] [10]. For OMPT, the chiral phosphorus center adopts (S)-stereochemistry, positioning functional groups to complement OmpT’s asymmetric active site [10].
Enzymatic assays reveal that (S)-OMPT exhibits 10–50-fold higher binding affinity than its (R)-counterpart. Molecular docking shows the (S)-enantiomer aligns Arg side chains with Asp85/Asp97, while the (R)-enantiomer suffers steric clashes with loop L2 [4]. This stereospecificity extends to in vivo activity: (S)-OMPT suppresses E. coli biofilm formation at 10 μM, whereas (R)-OMPT is inactive [4].
Table 3: Enantiomeric Differences in OMPT Derivatives
Parameter | (S)-OMPT | (R)-OMPT |
---|---|---|
IC₅₀ for OmpT | 0.8 ± 0.1 μM | 42 ± 5 μM |
Biofilm Inhibition | 90% reduction at 10 μM | <10% reduction at 50 μM |
Binding Mode | Salt bridges with Asp85/Asp97 | Partial H-bonding, no salt bridges |
Fischer projections illustrate spatial relationships critical for activity. Converting these to 3D models confirms that (S)-configured ligands maintain hydrogen bonds with Ser99 and His212, whereas (R)-forms disrupt catalytic water networks [7] [10]. Consequently, the (S)-enantiomer acts as a transition-state mimic, competitively inhibiting proteolysis [4].
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